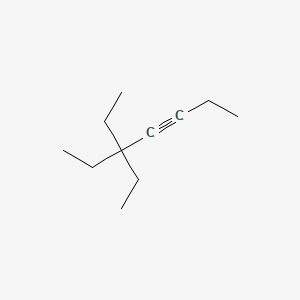
5,5-Diethyl-3-heptyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-3-heptyne is an organic compound with the molecular formula C11H20. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is known for its branched structure, which includes two ethyl groups attached to the fifth carbon of the heptyne chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, a reaction between 3-heptyne and ethyl iodide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of alkyne synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethyl-3-heptyne undergoes various chemical reactions typical of alkynes:
Hydrogenation: The addition of hydrogen in the presence of a catalyst like palladium on carbon can convert the triple bond to a single bond, forming 5,5-Diethylheptane.
Halogenation: Reaction with halogens such as bromine can add across the triple bond, forming dihalides.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride can yield haloalkenes.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon, hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.
Major Products
Hydrogenation: 5,5-Diethylheptane.
Halogenation: 5,5-Diethyl-3,4-dibromoheptane.
Hydrohalogenation: 5,5-Diethyl-3-chloroheptane.
Aplicaciones Científicas De Investigación
5,5-Diethyl-3-heptyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-3-heptyne is primarily related to its reactivity as an alkyne. The triple bond in the molecule is highly reactive, allowing it to participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-heptyne: Similar structure but with methyl groups instead of ethyl groups.
3-Heptyne: Lacks the ethyl substituents, making it less branched.
1-Heptyne: A terminal alkyne with a different reactivity profile.
Uniqueness
5,5-Diethyl-3-heptyne is unique due to its branched structure, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s reactivity and its interactions in various chemical environments .
Propiedades
Número CAS |
61228-06-6 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
5,5-diethylhept-3-yne |
InChI |
InChI=1S/C11H20/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
DLGSMHQOACNGJW-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


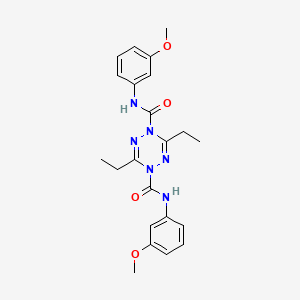

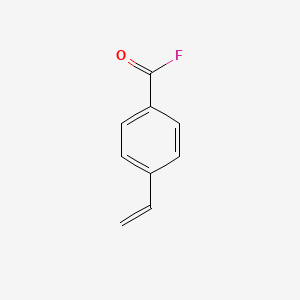
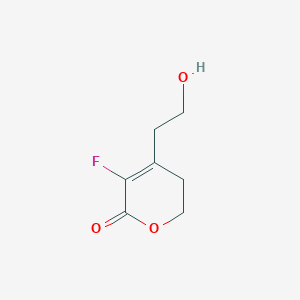

![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)

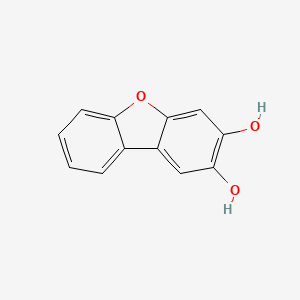
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
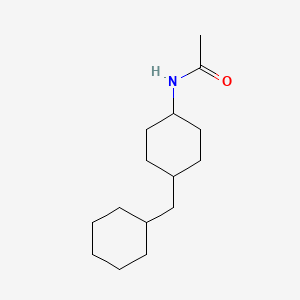
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)


